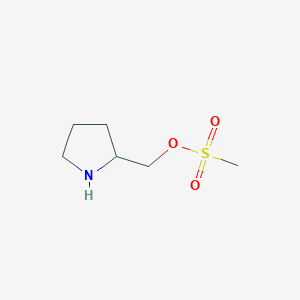

(Pyrrolidin-2-yl)methyl methanesulfonate

Description

Contextual Significance of Pyrrolidine (B122466) Frameworks in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif found in a vast number of biologically active natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Its prevalence stems from a combination of favorable physicochemical and stereochemical properties that make it an attractive scaffold in medicinal chemistry and drug design. nih.govnih.gov

One of the most significant features of the pyrrolidine ring is its non-planar, three-dimensional structure. nih.gov This inherent three-dimensionality, arising from the sp³-hybridized carbon atoms, allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. nih.gov This can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. nih.gov The stereochemistry of the pyrrolidine ring is also a critical aspect of its utility. With multiple stereogenic centers possible, a diverse range of stereoisomers can be generated, each potentially exhibiting unique biological activities. nih.gov

The pyrrolidine nucleus is a core component of many natural alkaloids, including nicotine (B1678760) and hygrine, and is also found in the proteinogenic amino acid proline. nih.gov This natural precedent has inspired the synthesis of a multitude of pyrrolidine-containing compounds with a wide spectrum of therapeutic applications, including antiviral, anticancer, antidiabetic, and central nervous system activities. nih.govnih.gov Furthermore, chiral pyrrolidine derivatives are extensively used as organocatalysts and chiral auxiliaries in asymmetric synthesis, facilitating the stereocontrolled formation of complex molecules. nih.gov

Strategic Importance of the Methanesulfonate (B1217627) Moiety in Synthetic Transformations

The methanesulfonate group, commonly referred to as a mesylate (MsO-), is a derivative of methanesulfonic acid. In the context of (Pyrrolidin-2-yl)methyl methanesulfonate, this moiety serves a crucial role as an excellent leaving group in nucleophilic substitution reactions. A leaving group is an atom or group of atoms that is displaced from a molecule during a chemical reaction. The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart.

The effectiveness of the methanesulfonate group as a leaving group can be attributed to several key factors:

Stability of the Anion: The methanesulfonate anion (CH₃SO₃⁻) is highly stabilized by resonance. The negative charge is delocalized over the three oxygen atoms, which significantly reduces its basicity and makes it a very stable, and therefore, good leaving group.

Conversion of a Poor Leaving Group: Alcohols, which are common precursors in organic synthesis, possess a hydroxyl (-OH) group that is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. By converting the hydroxyl group of (Pyrrolidin-2-yl)methanol into a methanesulfonate ester, the leaving group ability is dramatically enhanced. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Versatility in Reactions: The presence of the methanesulfonate group activates the adjacent carbon atom for attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as azides, halides, cyanides, and thiols, as well as for the formation of carbon-carbon bonds.

This strategic activation is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules in a controlled and predictable manner.

Overview of Research Trajectories for this compound and Related Systems

Research involving this compound and its derivatives is primarily focused on its application as a key intermediate in the synthesis of more complex and often biologically active molecules. The inherent reactivity of the methanesulfonate group, coupled with the desirable properties of the pyrrolidine scaffold, makes this compound a valuable building block.

A significant area of research lies in the synthesis of chiral pyrrolidine derivatives. For instance, a patented process describes the preparation of 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, a protected form of this compound. google.com This synthesis involves the reaction of the corresponding alcohol, 2-(S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, with methanesulfonyl chloride in the presence of triethylamine (B128534). google.com The resulting methanesulfonate is then utilized in subsequent reactions, such as reduction with lithium triethylborohydride to yield 2-(R)-methylpyrrolidine, demonstrating its utility in stereospecific transformations. google.com

The general research trajectory for compounds of this type involves a multi-step synthetic sequence:

Synthesis of the Precursor Alcohol: The synthesis typically begins with a readily available chiral starting material, such as the amino acid proline, which is reduced to form the corresponding (pyrrolidin-2-yl)methanol. nih.gov

Mesylation: The alcohol is then converted to the methanesulfonate ester, this compound, to activate the primary hydroxyl group.

Nucleophilic Displacement: The methanesulfonate is subsequently reacted with a variety of nucleophiles to introduce new functional groups and build molecular complexity. This step is often the cornerstone of the synthetic strategy, allowing for the creation of a library of derivatives for biological screening.

These derivatives find applications in various areas of medicinal chemistry. For example, the pyrrolidine moiety is a key component in a wide range of drugs, including those targeting viral infections, cancer, and neurological disorders. nih.gov The ability to readily modify the side chain attached to the pyrrolidine ring via the methanesulfonate intermediate provides a powerful tool for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Furthermore, the use of chiral pyrrolidine-based structures extends to the field of asymmetric catalysis. nih.gov While direct applications of this compound in this context are not extensively documented, the synthesis of novel chiral ligands and organocatalysts often involves the functionalization of the pyrrolidine scaffold, a process for which this methanesulfonate is an ideal intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethyl methanesulfonate |

InChI |

InChI=1S/C6H13NO3S/c1-11(8,9)10-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |

InChI Key |

AIJZAVVGTBMMMB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Pyrrolidin 2 Yl Methyl Methanesulfonate

Direct Synthetic Approaches to (Pyrrolidin-2-yl)methyl Methanesulfonate (B1217627)

Direct synthetic approaches to (pyrrolidin-2-yl)methyl methanesulfonate involve the straightforward conversion of readily available pyrrolidine (B122466) precursors. These methods are often efficient and are the most common routes for the preparation of this compound.

Esterification Reactions for Methanesulfonate Formation

The most direct method for the synthesis of this compound is the esterification of the corresponding alcohol, (pyrrolidin-2-yl)methanol. This reaction, commonly known as mesylation, involves the treatment of the alcohol with a methanesulfonylating agent, typically methanesulfonyl chloride (MsCl), in the presence of a base.

The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions. Common bases include triethylamine (B128534) (TEA) or pyridine in a solvent like dichloromethane (DCM) at controlled temperatures, often starting at 0 °C and allowing the reaction to proceed to room temperature.

A key consideration in this synthesis is the protection of the pyrrolidine nitrogen. Due to the nucleophilic nature of the secondary amine, it can compete with the hydroxyl group in reacting with methanesulfonyl chloride. Therefore, the synthesis is typically carried out on an N-protected pyrrolidin-2-ylmethanol derivative. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under the mesylation conditions and its ease of removal.

For instance, a patented process describes the preparation of 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. In this procedure, N-Boc-(S)-prolinol is reacted with methanesulfonyl chloride in the presence of a base to yield the desired N-Boc protected (S)-(pyrrolidin-2-yl)methyl methanesulfonate google.com.

| Reactant | Reagent | Base | Solvent | Product |

| N-Boc-(S)-prolinol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-Boc-(S)-(pyrrolidin-2-yl)methyl methanesulfonate |

Functionalization of Pyrrolidine Precursors

The synthesis of this compound is heavily reliant on the availability of its precursor, (pyrrolidin-2-yl)methanol, often referred to as prolinol. The functionalization of readily available pyrrolidine precursors, such as the amino acid proline, is the cornerstone for obtaining this key starting material.

The most prevalent method for the synthesis of enantiomerically pure (S)-pyrrolidin-2-ylmethanol is the reduction of L-proline or its esters. nih.govresearchgate.net This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) and lithium borohydride (LiBH4) being among the most effective. nih.govresearchgate.net The use of L-proline as the starting material ensures that the resulting prolinol has the (S)-configuration.

Once the (pyrrolidin-2-yl)methanol is obtained, it is typically N-protected before proceeding with the mesylation step as described in the previous section. This two-step sequence, reduction of proline followed by protection and mesylation, represents a robust and widely used functionalization pathway to the target compound.

Synthesis via Chiral Pool Strategies

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral this compound, the amino acid L-proline is the quintessential chiral pool precursor. mdpi.com

Derivatization from Enantiopure Pyrrolidine Alcohols

The synthesis of enantiopure (S)-(pyrrolidin-2-yl)methyl methanesulfonate almost exclusively begins with the enantiopure alcohol, (S)-pyrrolidin-2-ylmethanol ((S)-prolinol). As mentioned previously, this key intermediate is readily derived from the natural amino acid L-proline. nih.govresearchgate.net

The synthetic sequence involves:

Reduction of L-proline: The carboxylic acid functionality of L-proline is reduced to a primary alcohol. This transformation is commonly carried out with powerful reducing agents like LiAlH4. nih.govresearchgate.net

N-protection: The resulting (S)-prolinol has a reactive secondary amine. To prevent side reactions in the subsequent step, the nitrogen is protected, often with a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc2O).

Mesylation: The N-protected (S)-prolinol is then subjected to esterification with methanesulfonyl chloride to yield the final product, N-Boc-(S)-(pyrrolidin-2-yl)methyl methanesulfonate. google.com

This derivatization pathway is highly efficient and provides excellent control over the stereochemistry at the C2 position of the pyrrolidine ring.

Stereochemical Control in Methanesulfonate Introduction

A significant advantage of the chiral pool approach starting from L-proline is the inherent stereochemical control. The stereocenter at the C2 position of the pyrrolidine ring is established from the starting material and is preserved throughout the synthetic sequence.

The reduction of the carboxylic acid in L-proline to the hydroxymethyl group does not affect the chiral center. Similarly, the subsequent N-protection and the mesylation of the primary alcohol also occur without altering the stereochemistry at C2. Therefore, starting with L-proline directly leads to the (S)-enantiomer of this compound. Conversely, if the less common D-proline were used, the (R)-enantiomer would be obtained.

This retention of stereochemistry makes the chiral pool strategy a highly reliable and predictable method for producing enantiomerically pure this compound.

Asymmetric Synthesis Methodologies

For this compound, the term "asymmetric synthesis" is intrinsically linked to the use of a chiral starting material, namely L-proline. The stereochemistry of the final product is dictated by the chirality of this precursor. Therefore, the asymmetric synthesis methodologies for this specific compound are essentially the chiral pool strategies previously discussed.

The synthesis of substituted pyrrolidine derivatives can be achieved through various asymmetric methods, such as catalytic asymmetric 1,3-dipolar cycloadditions or asymmetric Michael additions. However, for the parent, unsubstituted this compound, the most practical and widely adopted "asymmetric" approach is the derivatization of enantiopure proline. nih.govresearchgate.netmdpi.com

The key to the asymmetric synthesis of (S)-(pyrrolidin-2-yl)methyl methanesulfonate is the use of naturally occurring and optically pure L-proline. This strategy avoids the need for chiral resolutions or complex asymmetric catalytic steps to establish the stereocenter at the C2 position, making the synthesis both efficient and stereospecific.

Enantioselective Routes to Pyrrolidine Derivatives

Enantioselective synthesis is crucial for producing optically pure pyrrolidine derivatives, which are significant structural motifs in many pharmaceuticals and natural products. mappingignorance.org One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly stereo- and regioselective and can create up to four new contiguous stereocenters. mappingignorance.org

Biocatalysis has also emerged as a powerful tool. For instance, transaminases have been used in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving high enantiomeric excesses (>99.5%) and good yields (up to 90%). nih.govacs.org This biocatalytic approach allows for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate enzyme. nih.govacs.org

Another strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (−)-sparteine in complex with s-butyllithium. This generates a configurationally stable 2-pyrrolidinolithium species that can be reacted with various electrophiles. acs.orgresearchgate.net Subsequent transmetalation with zinc chloride can enhance the stability of the organometallic intermediate, allowing for coupling reactions at room temperature. acs.org

Chiral Auxiliary or Catalyst-Mediated Approaches

Chiral auxiliaries and catalysts play a pivotal role in directing the stereochemical outcome of reactions to form pyrrolidine derivatives. (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives are important chiral auxiliaries used in asymmetric synthesis, including Corey–Bakshi–Shibata reductions and as ligands for metal-catalyzed transformations. rsc.org

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are frequently mediated by metal catalysts, such as those based on copper(I) or silver(I). mappingignorance.org The choice of catalyst can influence the stereoselectivity of the reaction, leading to either the exo or endo product with high stereocontrol. mappingignorance.org Furthermore, gold-catalyzed tandem reactions, such as alkyne hydroamination followed by iminium ion formation and allylation, provide an efficient route to pyrrolidine derivatives with tetrasubstituted carbon stereocenters. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to the synthesis of chiral pyrrolidines. mdpi.com Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.com For example, pyrrolidine-based organocatalysts have been synthesized and used in enantioselective aldol (B89426) and Michael reactions. mdpi.com

Protecting Group Strategies in Synthesis of Pyrrolidine Methanesulfonates

The synthesis of pyrrolidine methanesulfonates necessitates the use of protecting groups to mask reactive functional groups, namely the pyrrolidine nitrogen and the hydroxyl group of the precursor, (pyrrolidin-2-yl)methanol.

Amine Protection for Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, it is typically protected early in the synthetic sequence. The most common protecting groups for the pyrrolidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govnih.gov

The Boc group is widely used due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. nih.govnih.gov The N-Boc-pyrrolidine precursor is often used in enantioselective deprotonation strategies. acs.orgresearchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., HCl, TFA) | nih.govnih.gov |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | d-nb.info |

Hydroxyl Group Protection in Precursors

The precursor to this compound is (pyrrolidin-2-yl)methanol, which contains a primary hydroxyl group. This hydroxyl group needs to be protected during certain synthetic steps to prevent unwanted side reactions. Silyl (B83357) ethers are the most common protecting groups for alcohols. masterorganicchemistry.com

Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), and triisopropylsilyl (TIPS). gelest.comlibretexts.org The choice of silyl group depends on the required stability and the conditions for its removal. tandfonline.com For instance, the TBS group is more stable than the TMS group and is often introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. nih.gov Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). masterorganicchemistry.comchemistrysteps.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Reagent | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBS/TBDMS | tert-Butyldimethylsilyl chloride (TBSCl) | Tetrabutylammonium fluoride (TBAF) | nih.govmasterorganicchemistry.com |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF) | gelest.comlibretexts.org |

| Trimethylsilyl | TMS | Chlorotrimethylsilane (TMSCl) | Dilute acid | gelest.com |

Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. For the synthesis of pyrrolidine derivatives, scalability requires the use of readily available and inexpensive starting materials, robust and safe reaction conditions, and purification methods that are amenable to large quantities.

Some synthetic routes, while effective on a small scale, may not be suitable for scale-up. For example, methods that utilize expensive or hazardous reagents, such as certain heavy metal catalysts or toxic cyanide wastes, are generally avoided in large-scale production. acs.org Similarly, reactions that require cryogenic temperatures or high pressures can be difficult and costly to implement on an industrial scale. acs.orggoogle.com

Reactivity Profiles and Mechanistic Investigations of Pyrrolidin 2 Yl Methyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) group is an excellent leaving group in nucleophilic substitution reactions because its conjugate acid, methanesulfonic acid, is very strong. This means the resulting mesylate anion is a weak base, highly stable, and can effectively delocalize its negative charge, facilitating its departure from the electrophilic carbon center. organic-chemistry.org The primary carbon to which the mesylate is attached is the primary site for nucleophilic attack.

(Pyrrolidin-2-yl)methyl methanesulfonate readily undergoes SN2 (bimolecular nucleophilic substitution) reactions with a variety of strong nucleophiles. organic-chemistry.orgnih.gov In these reactions, the nucleophile attacks the methylene (B1212753) carbon (-CH2-), leading to the displacement of the mesylate group and the formation of a new carbon-nucleophile bond. Due to the nature of the SN2 mechanism, this reaction proceeds with an inversion of configuration if the carbon were a chiral center. libretexts.org

The general scheme for this transformation is as follows:

Nu:- represents the incoming nucleophile.

A range of products can be synthesized by selecting the appropriate nucleophile.

| Nucleophile (Nu:-) | Reagent Example | Resulting Product Class | Product Structure |

|---|---|---|---|

| Azide (B81097) (N3-) | Sodium Azide (NaN3) | Alkyl Azide | (Pyrrolidin-2-yl)methyl azide |

| Cyanide (CN-) | Potassium Cyanide (KCN) | Nitrile | 3-(Pyrrolidin-2-yl)propanenitrile |

| Hydroxide (B78521) (OH-) | Sodium Hydroxide (NaOH) | Primary Alcohol | (Pyrrolidin-2-yl)methanol |

| Thiolate (RS-) | Sodium Thioethoxide (NaSEt) | Thioether | 2-((Ethylthio)methyl)pyrrolidine |

| Amine (RNH2) | Methylamine (CH3NH2) | Secondary Amine | N-Methyl-(pyrrolidin-2-yl)methanamine |

Intramolecular reactions can occur if a nucleophilic center is present elsewhere in the molecule, positioned to attack the electrophilic carbon bearing the mesylate. researchgate.net While the parent compound itself is not primed for a simple intramolecular cyclization, derivatives of it can be designed to undergo such reactions. For instance, functionalization of the pyrrolidine (B122466) nitrogen with a side chain containing a nucleophile can lead to the formation of bicyclic systems upon displacement of the mesylate group. These reactions are powerful methods for constructing complex heterocyclic scaffolds. mdpi.commdpi.com The formation of the new ring is subject to kinetic and thermodynamic factors, with 5- and 6-membered rings being the most commonly formed.

Transformations Involving the Pyrrolidine Ring System

The pyrrolidine ring itself can participate in various transformations, either directly influenced by the mesylate group or following its initial conversion to another functional group.

The presence of a good leaving group on the carbon adjacent to the pyrrolidine nitrogen enables rearrangement and ring expansion reactions. Analogous to the behavior of 2-chloromethyl pyrrolidine derivatives, this compound can undergo a rearrangement to form a six-membered piperidine (B6355638) ring. researchgate.net This transformation is believed to proceed through a strained bicyclic aziridinium-type intermediate (an azoniabicyclo[3.1.0]hexane cation), which is subsequently opened by nucleophilic attack at one of the ring carbons, leading to the thermodynamically more stable, expanded ring system. researchgate.netchim.it

The choice of solvent and nucleophile can influence the reaction pathway and the final product distribution. researchgate.net

| Starting Material Class | Key Intermediate | Product Class | Example Transformation |

|---|---|---|---|

| 2-(Mesyloxymethyl)pyrrolidine | Azoniabicyclo[3.1.0]hexane cation | 3-Substituted Piperidine | This compound → 3-Chloropiperidine (with Cl- nucleophile) |

Ring-opening is a less common reaction for this specific compound under standard conditions but can be induced under specific circumstances, such as with potent reducing agents or through more complex, multi-step synthetic sequences.

The pyrrolidine ring offers multiple sites for further functionalization. The secondary amine (N-H) of the pyrrolidine ring is a key site for modification. nih.gov It can be readily alkylated or acylated to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Functionalization at the carbon atoms of the ring is more complex and typically requires multi-step synthetic strategies. One approach involves the initial displacement of the mesylate, followed by transformations of the newly introduced functional group, which can then influence the reactivity of the ring itself.

Reactivity of the Methanesulfonate Ester Linkage

The methanesulfonate ester linkage (C-O-S) is susceptible to cleavage under certain conditions, primarily through solvolysis. researchgate.net The formation of sulfonate esters from an alcohol and a sulfonic acid is a reversible process. researchgate.net Consequently, in the presence of a nucleophilic solvent like water or alcohol, the ester can undergo hydrolysis or alcoholysis to regenerate the starting alcohol, (pyrrolidin-2-yl)methanol, and methanesulfonic acid. pqri.org

The mechanism for this cleavage involves the breaking of the carbon-oxygen bond. researchgate.net The rate of this solvolysis can be influenced by temperature and the presence of water or other nucleophiles. researchgate.netpqri.org The presence of a base can also promote the decomposition of the sulfonate ester. researchgate.net This reactivity is an important consideration in the handling, storage, and reaction quenching of the compound.

Hydrolysis and Transesterification Reactions

The hydrolysis of sulfonate esters, including this compound, is a critical reaction pathway that can be influenced by pH. Generally, the hydrolysis of alkyl methanesulfonates can proceed through different mechanisms depending on the reaction conditions. Under neutral or acidic conditions, the reaction is typically slow. However, under alkaline conditions, the rate of hydrolysis increases significantly. nih.gov This is because the hydroxide ion is a more potent nucleophile than water.

For this compound, the proximity of the secondary amine in the pyrrolidine ring can lead to intramolecular catalysis or neighboring group participation. dalalinstitute.comlibretexts.orgwikipedia.org The nitrogen atom can attack the electrophilic carbon atom bearing the methanesulfonate group, leading to the formation of a bicyclic aziridinium (B1262131) ion intermediate. This intermediate is then attacked by water, leading to the hydrolysis product. The rate of this intramolecularly assisted hydrolysis is expected to be significantly faster than that of a simple primary alkyl methanesulfonate.

The pH of the medium plays a crucial role in this process. At low pH, the amine is protonated, which prevents it from acting as an internal nucleophile. Conversely, at high pH, the concentration of the more nucleophilic hydroxide ion increases, favoring direct intermolecular attack. Therefore, an optimal pH likely exists where the concentration of the free amine is significant enough for neighboring group participation to dominate the reaction pathway.

Transesterification, the exchange of the alcohol portion of an ester, can occur with this compound in the presence of an alcohol and a catalyst. wikipedia.orgmasterorganicchemistry.com Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification would involve the attack of an alkoxide ion on the carbon atom attached to the sulfonate group. The presence of the pyrrolidine nitrogen can also influence this reaction through neighboring group participation, potentially forming the same aziridinium ion intermediate, which is then opened by the attacking alcohol.

| Reaction | Conditions | Expected Outcome |

| Hydrolysis | Aqueous, pH dependent | (Pyrrolidin-2-yl)methanol and methanesulfonic acid |

| Transesterification | Alcoholic solvent, acid or base catalyst | Alkyl (pyrrolidin-2-yl)methyl ether and methanesulfonic acid |

Reductive Cleavage Strategies

The methanesulfonate group is a good leaving group and can be reductively cleaved. A common and potent reagent for such transformations is lithium aluminum hydride (LAH). organic-chemistry.org The reduction of sulfonate esters with LAH typically proceeds via nucleophilic attack of a hydride ion on the carbon atom attached to the sulfonate group, displacing the methanesulfonate anion.

In the case of this compound, the reaction with LAH is expected to yield 2-methylpyrrolidine. The hydride attacks the methylene carbon, and the C-O bond is cleaved. The acidic proton on the pyrrolidine nitrogen would first react with the hydride to generate hydrogen gas, so an excess of the reducing agent is required.

Alternative reductive cleavage strategies might involve catalytic hydrogenation, although this is generally less effective for sulfonate esters compared to other functional groups. The choice of reducing agent can be critical to achieving selectivity, especially if other reducible functional groups are present in the molecule.

| Reducing Agent | Expected Product |

| Lithium Aluminum Hydride (LAH) | 2-Methylpyrrolidine |

Mechanistic Pathways of Key Reactions

The mechanistic pathways for the reactions of this compound are often complex, with the potential for competing intermolecular and intramolecular routes.

Elucidation of Reaction Intermediates

A key feature of the reactions of this compound is the likely formation of a strained, bicyclic aziridinium ion as a reaction intermediate, particularly in nucleophilic substitution reactions like hydrolysis and transesterification. libretexts.org This intermediate arises from the intramolecular SN2 attack of the pyrrolidine nitrogen on the electrophilic methylene carbon, displacing the methanesulfonate group.

The formation of this three-membered ring intermediate is a hallmark of neighboring group participation. dalalinstitute.comwikipedia.org The existence of such an intermediate can be inferred from kinetic data showing enhanced reaction rates compared to analogous compounds lacking the neighboring amino group. Direct detection of this transient species can be challenging but may be possible using advanced spectroscopic techniques under specific conditions.

Kinetic Studies and Rate-Determining Steps

Kinetic studies of analogous 2-aminoalkyl halides and sulfonates have demonstrated significantly accelerated rates of solvolysis compared to their non-amino counterparts. researchgate.net This rate enhancement is attributed to anchimeric assistance, where the neighboring amino group participates in the rate-determining step. wikipedia.org

For this compound, the rate-determining step in hydrolysis or solvolysis, under conditions where neighboring group participation is dominant, would be the initial intramolecular nucleophilic attack of the nitrogen to form the aziridinium ion intermediate. The subsequent attack by the external nucleophile (water or an alcohol) on this intermediate is typically fast.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly sensitive to the reaction conditions.

pH: As discussed, pH is a critical parameter. In acidic solutions, the protonated amine is non-nucleophilic, and reactions will proceed slowly via an intermolecular SN2 pathway. In strongly basic solutions, the external nucleophile (e.g., hydroxide) may compete with the internal amine, potentially leading to a mixture of products or different reaction pathways. Optimal conditions for reactions involving neighboring group participation would require careful pH control. nih.govresearchgate.net

Solvent: The polarity and nucleophilicity of the solvent can influence the reaction pathway. Polar protic solvents can stabilize the charged transition states and intermediates, such as the aziridinium ion, favoring SN1-like character in the second step of the neighboring group participation mechanism.

Temperature: Increasing the temperature will generally increase the rate of all possible reactions. However, the effect on selectivity will depend on the relative activation energies of the competing pathways.

Nucleophile Concentration: In reactions with external nucleophiles, the concentration of the nucleophile can affect the competition between the intra- and intermolecular pathways. At high concentrations of a strong external nucleophile, the direct SN2 reaction may become more significant.

By carefully controlling these parameters, it is possible to direct the reaction towards a desired outcome, maximizing the yield of the target product and minimizing side reactions. google.com

Applications As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of (Pyrrolidin-2-yl)methyl methanesulfonate (B1217627) makes it an ideal starting point for the construction of more elaborate heterocyclic systems. The pyrrolidine (B122466) scaffold is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs, underscoring its importance in medicinal chemistry. nih.gov

(Pyrrolidin-2-yl)methyl methanesulfonate is an effective electrophile for the synthesis of a diverse array of 2-substituted pyrrolidine analogues. The methanesulfonate moiety can be readily displaced by various nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups at the 2-position of the pyrrolidine ring via the methylene (B1212753) linker.

Researchers have developed numerous strategies for synthesizing substituted pyrrolidines, reflecting the significance of this structural motif. organic-chemistry.org For instance, methods like the reaction of donor-acceptor cyclopropanes with anilines or benzylamines have been employed to create 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com While these methods produce different substitution patterns, the principle of using a reactive precursor to build upon the pyrrolidine core is fundamental. The use of this compound provides a direct and efficient route to 2-alkylated pyrrolidines, which are key components in many pharmaceuticals. nih.govresearchgate.net

The following table summarizes representative nucleophilic substitution reactions to generate substituted pyrrolidine analogues.

| Nucleophile | Resulting Functional Group | Product Class Example |

| Amines (R-NH₂) | Secondary/Tertiary Amine | N-Substituted (Pyrrolidin-2-yl)methanamines |

| Azide (B81097) (N₃⁻) | Azide, then Primary Amine | (Pyrrolidin-2-yl)methanamine |

| Thiolates (R-S⁻) | Thioether | 2-((Alkylthio)methyl)pyrrolidines |

| Cyanide (CN⁻) | Nitrile | (Pyrrolidin-2-yl)acetonitrile |

| Carbanions (R⁻) | Alkyl/Aryl Extension | 2-(Substituted-ethyl)pyrrolidines |

The reactivity of this compound also facilitates its incorporation into more complex, rigidified structures such as fused and spirocyclic ring systems. These scaffolds are of great interest in medicinal chemistry as they reduce the number of rotatable bonds and present functional groups in well-defined spatial orientations, which can lead to improved potency and selectivity for biological targets. bldpharm.com

For the construction of fused systems, the methanesulfonate can act as an electrophilic handle in intramolecular cyclization reactions. If the pyrrolidine nitrogen is substituted with a chain containing a nucleophilic site, cyclization can lead to the formation of indolizidine or pyrrolizidine (B1209537) cores, which are present in various alkaloids.

In the synthesis of spirocyclic systems, this compound can be reacted with a cyclic precursor. The inherent three-dimensional nature of spirocycles is a desirable feature in modern drug discovery. bldpharm.com For example, synthetic routes to spirocyclic piperidine-pyrrolidine systems, such as 2,8-diazaspiro[4.5]decanes, have been developed, highlighting the importance of building blocks that can form these complex motifs. nih.gov The title compound can serve as the pyrrolidine component, where the exocyclic methyl methanesulfonate group reacts with a nucleophilic center on another ring to form the spirocyclic junction.

| Ring System Type | Synthetic Strategy | Example Scaffold |

| Fused Ring | Intramolecular cyclization of a suitably N-substituted derivative | Pyrrolizidine, Indolizidine |

| Spirocyclic Ring | Intermolecular reaction with a cyclic nucleophile | Diazaspiro[4.5]decanes |

Precursor for Nitrogen-Containing Chiral Entities

Chirality is a critical aspect of drug design, and this compound, typically derived from naturally occurring L-proline, is an excellent precursor for a variety of enantioenriched molecules. nih.gov The stereochemical integrity of the pyrrolidine ring is generally maintained throughout synthetic transformations involving the methanesulfonate group.

Enantioenriched amines are fundamental building blocks in the synthesis of pharmaceuticals. This compound provides a reliable route to chiral amines. A common and effective strategy involves the displacement of the methanesulfonate with an azide ion, followed by reduction of the resulting azide to a primary amine. This two-step sequence is a robust method for introducing an amino group while preserving the original stereochemistry of the pyrrolidine core. The resulting chiral (pyrrolidin-2-yl)methanamine is a precursor for various drugs, including Raclopride and Remoxipride. nih.gov

Chiral auxiliaries are compounds that temporarily attach to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create asymmetric catalysts. Derivatives of proline are among the most successful and widely used scaffolds for these applications.

This compound is a key intermediate for synthesizing important chiral auxiliaries and ligands. For example, it is a precursor to (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are renowned chiral auxiliaries used in asymmetric alkylation reactions. mayzem.com The synthesis involves converting the title compound into a derivative, such as a methoxymethyl ether, and then introducing the amino group at the N-1 position. Furthermore, it can be used to synthesize bidentate and tridentate chiral ligands for enantioselective catalysis, such as in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Intermediate in the Synthesis of Target Organic Molecules

The role of this compound as a versatile building block is ultimately demonstrated by its application as a key intermediate in the total synthesis of complex target molecules, particularly pharmaceuticals. The methanesulfonate group serves to activate the C-2 side chain of the pyrrolidine ring, facilitating crucial bond-forming reactions.

Many pyrrolidine-containing drugs are synthesized from cyclic precursors like proline and its derivatives, such as (S)-prolinol. nih.gov this compound is the mesylated, or activated, form of prolinol. This activation is a critical step in many synthetic pathways. For example, in the synthesis of the antihistamine Clemastine, a chloroethylpyrrolidine derivative is used, which functions similarly to the title methanesulfonate by providing a good leaving group for nucleophilic substitution. nih.gov The synthesis of Avanafil, a drug used to treat erectile dysfunction, involves the condensation of a carboxylic acid with (S)-prolinol, a reaction that could be facilitated by activating the prolinol as its methanesulfonate ester. nih.gov

The table below lists several target molecules where this compound or its direct precursor, prolinol, serves as a critical synthetic intermediate.

| Target Molecule | Therapeutic Class | Role of Pyrrolidine Intermediate |

| Avanafil | PDE5 Inhibitor | (S)-Prolinol is condensed with a carboxylic acid derivative. nih.gov |

| Raclopride | Antipsychotic | (S)-(1-Ethylpyrrolidin-2-yl)methanamine is a key fragment. nih.gov |

| Clemastine | Antihistamine | A 2-(2-chloroethyl)-1-methylpyrrolidine (B1585370) intermediate is utilized. nih.gov |

| Elbasvir | Antiviral (Hepatitis C) | (S)-Prolinol is a starting material for a key imidazole-containing fragment. nih.gov |

Applications in Total Synthesis Endeavors

The strategic implementation of this compound and its derivatives has been instrumental in the total synthesis of numerous complex natural products. Its ability to introduce a stereodefined pyrrolidine unit early in a synthetic sequence makes it a powerful tool for streamlining the synthesis of intricate molecular targets.

A prominent area where this building block has found application is in the synthesis of pyrrolizidine and indolizidine alkaloids. These bicyclic nitrogen-containing compounds are known for their wide range of biological activities. In many synthetic approaches to these alkaloids, a derivative of this compound is used to construct the core ring system. For instance, the synthesis of certain alexine (B40350) stereoisomers, a class of pyrrolizidine alkaloids, involves the mesylation of a hydroxyl group on a substituted pyrrolidine precursor, followed by an intramolecular aminocyclization to furnish the bicyclic pyrrolizidine structure. nih.gov

The following table summarizes selected applications of this compound and its close derivatives in the total synthesis of complex molecules:

| Target Molecule/Class | Key Synthetic Transformation | Role of the Building Block |

| Pyrrolizidine Alkaloids | Intramolecular nucleophilic substitution/cyclization | Provides the foundational chiral pyrrolidine ring and the electrophilic center for the formation of the bicyclic core. nih.gov |

| Indolizidine Alkaloids | Intermolecular or intramolecular alkylation | Serves as a key chiral electrophile to introduce the pyrrolidine moiety, which is then elaborated to the indolizidine skeleton. |

| Specialized Amino Acids | Nucleophilic displacement of the mesylate | Acts as a chiral template to introduce the pyrrolidinylmethyl group onto a backbone destined to become a non-proteinogenic amino acid. |

Modular Synthesis Strategies Employing the Compound

The structure of this compound lends itself well to modular synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized units. This approach allows for the rapid generation of libraries of related compounds, which is particularly valuable in drug discovery. nih.gov The dual reactivity of the building block—the electrophilic carbon bearing the mesylate and the nucleophilic secondary amine—is key to its modularity.

In a typical modular approach, the pyrrolidine nitrogen can be functionalized first, for example, through acylation or reductive amination. The resulting intermediate, which now contains a new molecular fragment, can then undergo a nucleophilic substitution reaction at the primary carbon, displacing the methanesulfonate group. This allows for the coupling of a second, distinct molecular module. Conversely, the substitution reaction can be performed first, followed by functionalization of the pyrrolidine nitrogen.

This plug-and-play approach enables the systematic variation of different parts of the final molecule, allowing for the exploration of structure-activity relationships. The chiral integrity of the pyrrolidine core is maintained throughout these transformations, ensuring that the stereochemistry of the final products is well-defined.

The table below outlines some modular synthesis strategies that can employ this compound:

| Modular Strategy | Description | Potential Molecular Output |

| Sequential N- and C-Functionalization | The pyrrolidine nitrogen is first modified (e.g., N-alkylation, N-acylation), followed by the displacement of the mesylate with a nucleophile. | A diverse library of N-substituted 2-alkylaminomethyl-pyrrolidines. |

| Convergent Fragment Coupling | The building block is reacted with one complex molecular fragment via nucleophilic substitution, and the pyrrolidine nitrogen is then coupled with a second complex fragment. | Complex, multi-component molecules with a central chiral pyrrolidine linker. |

| Scaffold Decoration | The pyrrolidine ring is used as a central scaffold, and various substituents are introduced at both the nitrogen and the exocyclic methyl position in a combinatorial fashion. | Libraries of compounds for high-throughput screening in drug discovery programs. |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (Pyrrolidin-2-yl)methyl methanesulfonate (B1217627). Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete map of the molecule's covalent framework can be constructed.

The protons of the methyl group in the methanesulfonate moiety are expected to appear as a distinct singlet, shifted downfield due to the influence of the sulfonyl group. The protons on the methylene (B1212753) bridge (-CH₂-O) are diastereotopic because they are adjacent to a chiral center (C2 of the pyrrolidine (B122466) ring). Consequently, they are expected to resonate as a complex multiplet, likely an AB quartet or a doublet of doublets. The methine proton at the C2 position of the pyrrolidine ring would appear as a multiplet due to coupling with protons on the adjacent methylene bridge and the C3 position of the ring. The protons on the C3, C4, and C5 positions of the pyrrolidine ring will produce complex, overlapping multiplets in the aliphatic region of the spectrum. The N-H proton typically appears as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (Pyrrolidin-2-yl)methyl methanesulfonate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂-CH ₃ | ~ 3.0 | Singlet (s) |

| -O-CH ₂- | ~ 4.0 - 4.5 | Multiplet (m) |

| Pyrrolidine C2-H | ~ 3.0 - 3.5 | Multiplet (m) |

| Pyrrolidine C3, C4, C5 -CH ₂- | ~ 1.5 - 2.5 | Multiplet (m) |

| N-H | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom.

The carbon of the methyl group (-SO₂-CH₃) is expected to appear in the upfield region. The carbon of the methylene bridge (-O-CH₂-) will be shifted significantly downfield due to the deshielding effect of the adjacent oxygen atom. The carbons within the pyrrolidine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the methanesulfonate substituent. The C2 carbon, being attached to both the nitrogen and the side chain, will be the most downfield of the ring carbons, followed by the C5 carbon, which is also adjacent to the nitrogen. The C3 and C4 carbons will resonate at higher fields, typical for aliphatic carbons in a five-membered ring. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SO₂-C H₃ | ~ 35 - 40 |

| -O-C H₂- | ~ 65 - 75 |

| Pyrrolidine C 2 | ~ 55 - 65 |

| Pyrrolidine C 5 | ~ 45 - 50 |

| Pyrrolidine C 3, C 4 | ~ 20 - 35 |

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C2-H proton and the protons of the -O-CH₂- group, as well as with the C3-H₂ protons. It would also map out the entire spin system within the pyrrolidine ring by showing correlations between C3-H₂, C4-H₂, and C5-H₂ protons. researchgate.netgithub.io

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton with the carbon atom to which it is directly attached. github.ioemerypharma.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the multiplet assigned to the -O-CH₂- protons in the ¹H spectrum would show a cross-peak to the carbon signal in the 65-75 ppm range in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is instrumental in connecting the different fragments of the molecule. Key correlations would include the one between the methyl protons (-SO₂-CH₃) and the C2 carbon of the pyrrolidine ring (through the -O-CH₂- bridge), and between the C2-H proton and the carbon of the methylene bridge. These correlations confirm the connectivity between the pyrrolidine ring and the methanesulfonate group. sdsu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation behavior to further support structural assignment.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. nih.govresearchgate.net For this compound, with a molecular formula of C₆H₁₃NO₃S, the calculated monoisotopic mass is 179.06161 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this theoretical value with high precision (typically within 5 ppm), thus confirming the elemental composition and distinguishing it from other potential isobaric compounds. nih.gov The analysis often detects various adducts, with the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) being commonly observed. uni.lu

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z |

| [M] | C₆H₁₃NO₃S | 179.06161 |

| [M+H]⁺ | C₆H₁₄NO₃S⁺ | 180.06889 |

| [M+Na]⁺ | C₆H₁₃NNaO₃S⁺ | 202.05083 |

Data sourced from PubChem. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules, allowing them to be ionized and transferred into the gas phase with minimal fragmentation. uliege.be For this compound, ESI-MS would predominantly generate the protonated molecular ion, [M+H]⁺, at an m/z of approximately 180.07. uni.lunih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for amines often involve alpha-cleavage adjacent to the nitrogen atom. libretexts.org Additionally, cleavage of the ester bond is a likely fragmentation route.

Key expected fragmentation pathways include:

Loss of methanesulfonic acid (CH₃SO₃H, 96 Da), leading to the formation of the 2-(azetidin-1-ium-1-yl)eth-1-en-1-olate ion at m/z 84.08.

Cleavage of the C-O bond, resulting in the formation of the pyrrolidin-2-ylmethyl cation (C₅H₁₀N⁺) at m/z 84.08.

Loss of the entire side chain through cleavage at the C2-C(side chain) bond, which is a characteristic fragmentation for substituted pyrrolidines. wvu.edu

Table 4: Predicted Major Fragments in ESI-MS/MS of this compound

| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |

| C₅H₁₀N⁺ | Pyrrolidin-2-ylmethyl cation | 84.08 |

| C₄H₈N⁺ | Pyrrolidinium (B1226570) ion after loss of CH₂OMs | 70.06 |

| [M+H - CH₃SO₃H]⁺ | Loss of methanesulfonic acid | 84.04 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to its functional groups. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrrolidine ring and methanesulfonate group.

Key expected vibrational modes include the stretching and bending of C-H, N-H, S=O, and C-O bonds. The presence of the sulfonate group is typically identified by strong absorption bands from the asymmetric and symmetric stretching of the S=O bonds. The pyrrolidine ring would be characterized by N-H stretching (for a secondary amine), as well as C-N and C-C stretching and bending vibrations.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| N-H (Pyrrolidine) | Stretching | 3300 - 3500 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Strong |

| S=O (Methanesulfonate) | Asymmetric Stretching | 1340 - 1380 | Strong |

| S=O (Methanesulfonate) | Symmetric Stretching | 1150 - 1180 | Strong |

| C-O (Ester) | Stretching | 1050 - 1150 | Strong |

| C-N (Pyrrolidine) | Stretching | 1020 - 1250 | Medium |

Note: The exact positions of these bands can be influenced by the molecular environment and sample state.

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the S=O symmetric stretch, as well as the skeletal vibrations of the pyrrolidine ring and the C-S bond.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. The choice of the stationary phase, mobile phase, and detector is crucial for achieving a successful separation.

For the analysis of this compound, a reversed-phase HPLC method would be appropriate. A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile, run in either isocratic or gradient mode. nih.gov

Due to the lack of a strong UV chromophore, detection can be challenging. While a UV detector set to a low wavelength (e.g., < 220 nm) might provide some response, it would likely be non-specific and have low sensitivity. A more suitable detection method would be mass spectrometry (LC-MS), which can provide both quantification and structural information. scispace.com Alternatively, derivatization of the compound to introduce a UV-active moiety can be employed to enhance detection by a standard UV detector. nih.govnih.gov

Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 5 mM Ammonium Acetate in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | Mass Spectrometer (ESI+) or UV (after derivatization) |

This table represents a typical starting point for method development and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, the direct analysis of this compound by GC-MS is impeded by its low volatility and polar nature, attributed to the presence of the pyrrolidine ring's secondary amine. To overcome this limitation and facilitate its passage through the gas chromatograph, a derivatization step is essential. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netresearchgate.net

For this compound, derivatization primarily targets the active hydrogen on the secondary amine of the pyrrolidine moiety. Common and effective derivatization strategies for secondary amines include acylation and silylation. nih.gov

Acylation is a widely used method where an acyl group is introduced into the molecule, typically by reacting it with an acid anhydride (B1165640) or an acyl chloride. researchgate.net Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently employed. gcms.cz These reagents convert the secondary amine into a stable, more volatile amide derivative. researchgate.net The resulting fluoroacyl derivatives are not only suitable for GC but also enhance detection sensitivity, particularly with an electron capture detector (ECD). jfda-online.com

A plausible derivatization reaction for this compound would involve reacting it with trifluoroacetic anhydride (TFAA). This would yield N-trifluoroacetyl-(Pyrrolidin-2-yl)methyl methanesulfonate, a derivative with significantly increased volatility. The reaction is typically performed in an appropriate solvent, and a base like triethylamine (B128534) may be used to catalyze the reaction and neutralize the acidic byproduct. sigmaaldrich.com

Silylation is another robust derivatization technique that replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. nih.gov Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com This process reduces the polarity and hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability for GC analysis. nih.gov

Once derivatized, the volatile product can be introduced into the GC-MS system. In the gas chromatograph, the derivative is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected, providing a unique mass spectrum that allows for structural elucidation and confirmation.

The fragmentation pattern in the mass spectrum is crucial for identifying the original compound. For an acylated derivative of this compound, characteristic fragmentation would likely involve cleavage of the pyrrolidine ring and loss of the acyl group. The mass-to-charge ratios (m/z) of these fragments provide a fingerprint for the molecule. For instance, ions corresponding to the intact pyrrolidine ring or fragments thereof are often observed in the mass spectra of pyrrolidine derivatives. mdma.ch

Interactive Data Table: Hypothetical GC-MS Data for N-Trifluoroacetyl-(Pyrrolidin-2-yl)methyl methanesulfonate

| Parameter | Value | Description |

| Retention Time (min) | 12.5 | The time taken for the compound to elute from the GC column. |

| Molecular Ion (M+) (m/z) | 275 | The mass-to-charge ratio of the intact derivatized molecule. |

| Major Fragment Ion 1 (m/z) | 168 | Corresponds to the loss of the methanesulfonyl group (-SO2CH3). |

| Major Fragment Ion 2 (m/z) | 96 | Represents the trifluoroacetylated pyrrolidine ring fragment. |

| Major Fragment Ion 3 (m/z) | 70 | A common fragment indicating the pyrrolidine ring itself. |

Catalytic Applications and Ionic Liquid Research Involving Pyrrolidine Methanesulfonates

(Pyrrolidin-2-yl)methyl Methanesulfonate (B1217627) as a Component in Ionic Liquids

(Pyrrolidin-2-yl)methyl methanesulfonate belongs to the broader class of pyrrolidinium-based salts, which are precursors and components in the synthesis of ionic liquids (ILs). These ILs are valued as environmentally benign alternatives to traditional volatile organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and a wide liquid-phase temperature range. nih.govionike.com The pyrrolidinium (B1226570) cation, a key structural feature of the subject compound, is a common component in ILs investigated for various applications, including catalysis and electrochemistry. researchgate.netmdpi.com Specifically, acidic ionic liquids incorporating a pyrrolidinium cation and a methanesulfonate anion have been developed for use as catalysts and specialized media in chemical processes. nih.govresearchgate.net

The synthesis of pyrrolidinium-based ionic liquids generally involves the quaternization of a pyrrolidine (B122466) derivative. A common method is the reaction of an N-substituted pyrrolidine with an alkylating agent, followed by anion metathesis if a different anion is desired. For instance, pyrrolidinium halides can be reacted with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in water to exchange the halide for the TFSI anion. snu.ac.kr The resulting IL is then typically extracted using an organic solvent like dichloromethane, washed, and dried. snu.ac.kr

Another approach involves a direct, one-step reaction that avoids halide contamination. For example, fluorinated pyrrolidines have been reacted with methyl bis(fluorosulfonyl)imide to directly yield the target ionic liquid. osti.gov For methanesulfonate-based ILs, a straightforward acid-base reaction can be employed. This involves the gradual addition of methanesulfonic acid to the corresponding base (a pyrrolidine derivative) under an inert atmosphere and controlled temperature, often without a solvent. mdpi.com

Characterization of these synthesized ILs is crucial to confirm their structure and purity. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the chemical structure of the cation and confirm the absence of impurities. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps identify characteristic functional groups and bonding within the IL structure. mdpi.comnih.gov

Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the ions. nih.gov

The physicochemical properties of pyrrolidinium-based ionic liquids are critical for their application in catalysis, as they influence reaction rates, selectivity, and catalyst stability. Key properties investigated include thermal stability, viscosity, and ionic conductivity.

Thermal Properties: Pyrrolidinium-based ILs generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C. snu.ac.krepa.govresearchgate.net Thermal analysis is typically performed using Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to measure thermal events like melting point (Tfus), glass transition temperature (Tg), and enthalpy of fusion (ΔfusH). nih.govmdpi.com These properties define the liquid range of the IL, a crucial parameter for its use as a reaction medium. ionike.com

Viscosity and Ionic Conductivity: Viscosity is a key factor as it affects mass transfer within the reaction medium. Lower viscosity is generally preferred for catalytic applications. Pyrrolidinium-based ILs have been shown to have lower viscosities and consequently higher ionic conductivities compared to their piperidinium-based counterparts. snu.ac.krosti.gov For example, 1-allyl-1-methylpyrrolidinium TFSI exhibits a viscosity of 52 cP and a conductivity of 5.7 mS/cm. snu.ac.kr The structure of the cation, particularly the length of the alkyl side chains, significantly influences these properties. researchgate.netosti.gov

The table below summarizes selected physicochemical data for representative pyrrolidinium-based ionic liquids, illustrating the range of properties relevant to catalysis.

| Ionic Liquid (Abbreviation) | Melting Temp (Tfus) | Decomposition Temp (Td) | Viscosity (cP) | Ionic Conductivity (mS/cm) |

| 1-Allyl-1-methylpyrrolidinium TFSI ([AMPyrr]TFSI) | Room Temp Liquid | >300 °C | 52 | 5.7 |

| Pyrrolidonium Trifluoroacetate (PYTFA) | - | - | 11 | - |

| 1-Butyl-1-methylpyrrolidinium TFSI ([BMPYR][NTf2]) | - | >300 °C | - | - |

| 1-Propyl-1-methylpyrrolidinium CF3SO3 ([PMPYR][CF3SO3]) | 37.24 kJ·mol−1 (ΔfusH) | - | - | - |

(Data compiled from multiple sources). nih.govionike.comsnu.ac.kr

Role in Organocatalysis and Asymmetric Catalysis

The chiral pyrrolidine scaffold, which is the core of this compound, is a "privileged" structure in the field of asymmetric organocatalysis. nih.gov Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a more sustainable and environmentally friendly alternative to metal-based catalysts. nih.gov The pyrrolidine ring, particularly when derived from the natural amino acid proline, is central to many highly effective organocatalysts. nih.gov

The structure of this compound is well-suited for derivatization into a range of chiral catalysts. The secondary amine of the pyrrolidine ring is a key functional group that can participate in catalytic cycles, for instance, through the formation of enamines or iminium ions with carbonyl substrates. nih.govmdpi.com

A major breakthrough in organocatalysis was the development of diarylprolinol silyl (B83357) ethers, which are derivatives of the proline (pyrrolidine-2-carboxylic acid) structure. nih.govresearchgate.net These catalysts are highly effective for the asymmetric functionalization of aldehydes. nih.gov The synthetic versatility of the pyrrolidine ring allows for extensive modification of its structure to fine-tune the catalyst's efficiency and selectivity for specific substrates and reactions. nih.gov These modifications can involve altering substituents on the ring or on the nitrogen atom to create a specific chiral environment that directs the stereochemical outcome of a reaction. nih.govresearchgate.net

Catalysts based on the chiral pyrrolidine framework are widely used in a variety of asymmetric organic transformations. Their mode of action typically involves activating carbonyl compounds through the formation of nucleophilic enamine intermediates. mdpi.com

Michael Additions: The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction. Pyrrolidine-derived organocatalysts, such as diarylprolinol silyl ethers, have been successfully employed to catalyze the addition of aldehydes to nitro-olefins, yielding products with high enantioselectivity. researchgate.net The catalyst's pyrrolidine unit forms an enamine with the aldehyde, which then attacks the nitro-olefin in a highly stereocontrolled manner. researchgate.net Phase-transfer catalysts (PTC) derived from Cinchona alkaloids have also been used for the vinylogous Michael addition of γ-lactams and lactones to nitro-styrylisoxazoles, demonstrating the versatility of organocatalysis in these transformations. mdpi.com

Cyclizations: Intramolecular cyclization reactions are also effectively catalyzed by pyrrolidine-based catalysts. The first recognized example of proline catalysis was the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an asymmetric intramolecular aldol (B89426) reaction that produces a bicyclic product with high enantiomeric excess. nih.govresearchgate.net This transformation highlights the ability of the simple pyrrolidine scaffold to organize substrates and facilitate complex, stereoselective bond formations. nih.gov Organocatalytic bromoaminocyclization is another strategy that has been developed, further enriching the synthetic chemistry of chiral pyrrolidines. researchgate.net

Recyclability and Reusability of Pyrrolidinium Methanesulfonate Catalysts

A significant advantage of using ionic liquids as catalysts or catalyst supports is their potential for recyclability and reuse. mdpi.comwiley.com The negligible vapor pressure of ILs prevents their loss through evaporation, and their distinct solubility properties often allow for simple separation of the catalyst-containing IL phase from the product and reactant phase by decantation. researchgate.net

Pyrrolidinium-based ILs have been specifically noted for their potential as recyclable media in catalytic processes. nih.govresearchgate.net For example, N-methyl-2-pyrrolidonium methyl sulfonate has been used as a catalyst for esterification reactions. After the reaction, the ester product forms a separate phase that can be easily removed, and the ionic liquid catalyst can be reused after the removal of water under vacuum. researchgate.net Similarly, in the synthesis of antiviral drugs, an imidazolium (B1220033) methanesulfonate ionic liquid was successfully recycled and reused up to four times without significant loss of activity. mdpi.com

The ability to recover and reuse the catalyst is a core principle of green chemistry, reducing waste and improving the economic viability of chemical processes. wiley.com While heterogeneous catalysts are often designed for easy separation, the unique properties of ionic liquids allow homogeneous catalysts to be recycled in a similar fashion, combining the high activity of homogeneous systems with the practical recovery benefits of heterogeneous ones. mdpi.comresearchgate.net Studies have demonstrated that various catalyst systems can be recycled for multiple runs without a significant drop in performance, confirming the viability of this approach. researchgate.net

Q & A

Basic: What analytical techniques are recommended for detecting (Pyrrolidin-2-yl)methyl methanesulfonate in pharmaceutical intermediates, and what validation parameters should be reported?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography coupled with mass spectrometry (GC-MS/MS) are widely used for detecting methanesulfonate derivatives at trace levels. Method validation should include:

- Linearity : Achieve over a concentration range (e.g., 0.1–10 ppm) .

- Sensitivity : Limit of quantification (LOQ) ≤ 0.4 µg/g and limit of detection (LOD) ≤ 0.3 µg/g, determined via signal-to-noise ratios .

- Precision : System precision (%RSD) < 5% for retention time and peak area .

- Recovery : Spiked recovery rates between 80–100% to ensure accuracy in complex matrices .

Basic: How can researchers assess the genotoxic potential of this compound using in vitro models?

Answer:

The micronucleus assay is a standard method to evaluate clastogenicity:

- Treat cell lines (e.g., mouse lymphoma cells) with the compound at sub-cytotoxic concentrations (e.g., 0.1–10 µM).

- Score micronuclei formation in binucleated cells using Giemsa staining or flow cytometry.

- Compare results to positive controls (e.g., methyl methanesulfonate) and negative controls. A statistically significant increase in micronuclei frequency () indicates genotoxicity .

Advanced: How should researchers design experiments to resolve discrepancies in dose-response data for this compound's toxicological effects?

Answer:

- Nonlinear Dose-Response Modeling : Apply the Lutz model to test for threshold behavior. A -value < 0.05 supports nonlinearity, indicating a safe exposure threshold .

- Replicate Studies : Conduct independent experiments under standardized conditions (e.g., identical cell lines, exposure durations) to minimize variability .

- Mechanistic Follow-Up : Use omics approaches (e.g., whole-genome bisulfite sequencing) to correlate DNA methylation changes with observed toxicity .

Advanced: What strategies optimize the sensitivity of chromatographic methods for quantifying trace levels of this compound in complex matrices?

Answer:

- Derivatization : Enhance volatility for GC-MS by reacting the compound with agents like pentafluorobenzoyl chloride .

- Column Selection : Use polar stationary phases (e.g., Zorbax SB-C18 for HPLC) to improve resolution of polar analytes .

- Matrix Cleanup : Employ solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering substances .

- Ruggedness Testing : Validate methods across different laboratories and instruments to ensure reproducibility (%RSD < 10%) .

Advanced: How to evaluate the threshold behavior of this compound's genotoxicity using nonlinear dose-response models?

Answer:

- Statistical Analysis : Fit data to the Lutz model using software like PROAST or BMDS. A significant lack-of-fit test () rejects linearity, supporting a threshold .

- Benchmark Dose (BMD) : Calculate the BMD10 (dose causing 10% effect) and its lower confidence limit (BMDL10) to establish safe exposure levels .

- In Vivo Validation : Conduct rodent studies with timed exposures (e.g., pre- and post-mating) to assess reproductive and developmental toxicity thresholds .

Basic: What quality control measures are critical when synthesizing this compound to minimize genotoxic impurities?

Answer:

- Process Controls : Limit residual methanesulfonyl chloride (precursor) to < 1 ppm via quenching with aqueous sodium bicarbonate .

- In-Process Testing : Monitor reaction completion using thin-layer chromatography (TLC) or in-line FTIR.

- Final Product Analysis : Quantify residual sulfonate esters using validated GC-MS/MS methods with LOQ ≤ 0.4 µg/g .

Advanced: How can researchers reconcile conflicting data on this compound's metabolic stability across species?

Answer:

- Cross-Species Profiling : Compare hepatic microsomal stability in human, rat, and mouse models. Use LC-HRMS to identify species-specific metabolites (e.g., glutathione conjugates) .

- Isotope Tracing : Administer -labeled compound to track excretion pathways (e.g., urinary vs. respiratory CO) and quantify metabolic clearance .

- PBPK Modeling : Develop physiologically based pharmacokinetic models to extrapolate in vitro data to in vivo scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.